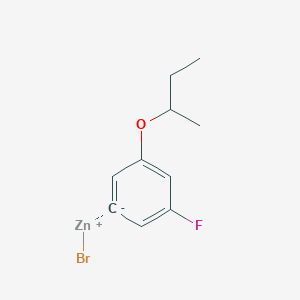
(3-sec-Butyloxy-5-fluorophenyl)Zinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-sec-butyloxy-5-fluorophenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF): is an organozinc compound used in various organic synthesis reactions. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the sec-butyloxy and fluorophenyl groups makes it a versatile reagent in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of (3-sec-butyloxy-5-fluorophenyl)zinc bromide typically involves the reaction of the corresponding aryl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is often facilitated by the use of a catalyst such as a nickel or palladium complex to enhance the formation of the organozinc reagent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: (3-sec-butyloxy-5-fluorophenyl)zinc bromide can undergo substitution reactions with various electrophiles, such as alkyl halides, to form new carbon-carbon bonds.
Cross-Coupling Reactions: This compound is commonly used in cross-coupling reactions, such as Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Reagents: Palladium or nickel catalysts, organic halides, and bases like potassium carbonate.
Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, at temperatures ranging from room temperature to reflux conditions.
Major Products: The major products formed from reactions involving this compound are often complex organic molecules with applications in pharmaceuticals, agrochemicals, and materials science.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Material Science: Employed in the preparation of advanced materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: Utilized in the synthesis of potential drug candidates, particularly those requiring specific structural motifs for biological activity.
Industry:
Agrochemicals: Applied in the synthesis of active ingredients for pesticides and herbicides.
Polymers: Used in the development of specialty polymers with unique properties.
Mecanismo De Acción
The mechanism by which (3-sec-butyloxy-5-fluorophenyl)zinc bromide exerts its effects in chemical reactions involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various nucleophilic addition or substitution reactions, facilitated by the presence of a catalyst. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile or nucleophile it interacts with.
Comparación Con Compuestos Similares
- (3-methoxy-5-fluorophenyl)zinc bromide
- (3-ethoxy-5-fluorophenyl)zinc bromide
- (3-isopropoxy-5-fluorophenyl)zinc bromide
Comparison:
- Uniqueness: The sec-butyloxy group in (3-sec-butyloxy-5-fluorophenyl)zinc bromide provides steric hindrance and electronic effects that can influence the reactivity and selectivity of the compound in synthetic applications. This makes it distinct from other similar compounds with different alkoxy groups.
- Reactivity: The presence of the fluorine atom in the phenyl ring can also affect the reactivity, making it a valuable reagent for specific transformations that require electron-withdrawing groups.
Propiedades
Fórmula molecular |
C10H12BrFOZn |
|---|---|
Peso molecular |
312.5 g/mol |
Nombre IUPAC |
bromozinc(1+);1-butan-2-yloxy-3-fluorobenzene-5-ide |
InChI |
InChI=1S/C10H12FO.BrH.Zn/c1-3-8(2)12-10-6-4-5-9(11)7-10;;/h5-8H,3H2,1-2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
FYUXCEHGIWZJCW-UHFFFAOYSA-M |
SMILES canónico |
CCC(C)OC1=CC(=C[C-]=C1)F.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


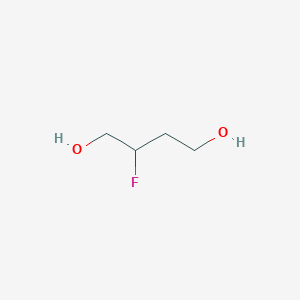
![3-Cyclopropylimidazo[1,5-a]pyridine-1-carboximidamide](/img/structure/B14884642.png)


![5-[(pyridin-3-ylmethyl)sulfanyl]-1H-1,2,4-triazol-3-amine](/img/structure/B14884654.png)
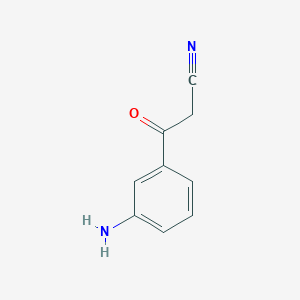
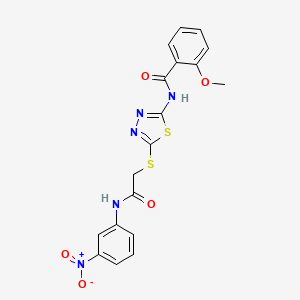

![3-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B14884678.png)
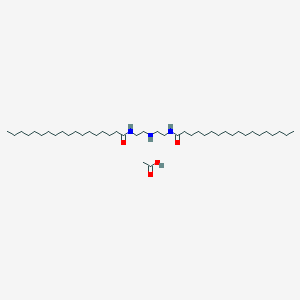
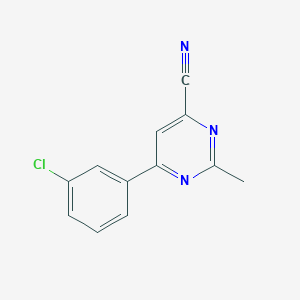
![Ethyl (6-(benzylamino)-7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)glycinate](/img/structure/B14884696.png)
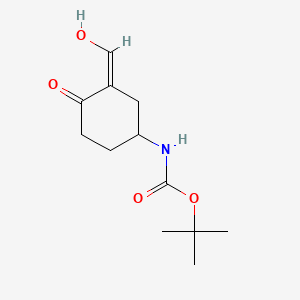
![6-Phenyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B14884723.png)
